molecular formula C23H14ClN3O B5140545 2-(4-Chlorophenyl)-5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole

2-(4-Chlorophenyl)-5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole

Cat. No.: B5140545
M. Wt: 383.8 g/mol
InChI Key: GJQPUKVZKHONBH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylquinoline-4-carboxylic acid hydrazide with 4-chlorobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Amine derivatives with potential biological activity.

    Substitution: Substituted oxadiazole derivatives with diverse chemical properties.

Scientific Research Applications

2-(4-Chlorophenyl)-5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole has been explored for its applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:

    2-(4-Chlorophenyl)-5-(2-phenylpyridin-4-yl)-1,3,4-oxadiazole: Similar structure but with a pyridine ring instead of a quinoline ring.

    2-(4-Chlorophenyl)-5-(2-phenylquinolin-4-yl)-1,2,4-oxadiazole: Similar structure but with a 1,2,4-oxadiazole ring instead of a 1,3,4-oxadiazole ring.

The uniqueness of this compound lies in its specific combination of the quinoline and oxadiazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN3O/c24-17-12-10-16(11-13-17)22-26-27-23(28-22)19-14-21(15-6-2-1-3-7-15)25-20-9-5-4-8-18(19)20/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQPUKVZKHONBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NN=C(O4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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